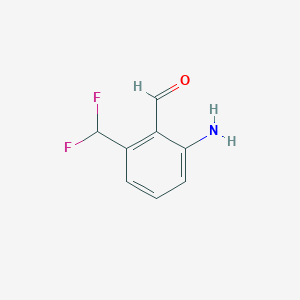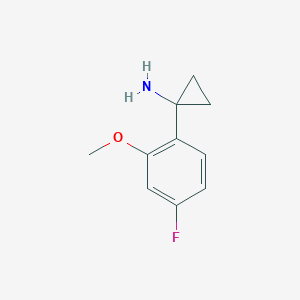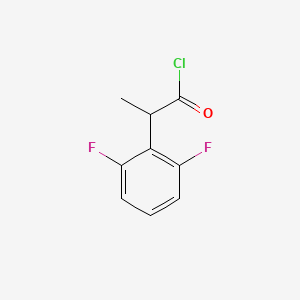
2-(2,6-Difluorophenyl)propanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Difluorophenyl)propanoyl chloride is an organic compound with the molecular formula C9H7ClF2O. It belongs to the class of carbonyl chlorides and is characterized by the presence of a difluorophenyl group attached to a propanoyl chloride moiety. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,6-Difluorophenyl)propanoyl chloride can be synthesized through the Friedel-Crafts acylation reaction. In this process, 2,6-difluorobenzene is reacted with propanoyl chloride in the presence of an aluminum chloride (AlCl3) catalyst. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts reactions, introducing the 2-(2,6-difluorophenyl)propanoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Friedel-Crafts Acylation: The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is conducted under anhydrous conditions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Ketones: Formed by the reaction with aromatic compounds in Friedel-Crafts acylation.
Scientific Research Applications
2-(2,6-Difluorophenyl)propanoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)propanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of covalent bonds with the nucleophilic species. This reactivity is facilitated by the electron-withdrawing effects of the difluorophenyl group, which increases the electrophilicity of the carbonyl carbon .
Comparison with Similar Compounds
Similar Compounds
Propanoyl Chloride: Lacks the difluorophenyl group, making it less reactive and less selective in acylation reactions.
Benzoyl Chloride: Contains a phenyl group instead of a difluorophenyl group, resulting in different reactivity and selectivity patterns.
Uniqueness
2-(2,6-Difluorophenyl)propanoyl chloride is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C9H7ClF2O |
|---|---|
Molecular Weight |
204.60 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)propanoyl chloride |
InChI |
InChI=1S/C9H7ClF2O/c1-5(9(10)13)8-6(11)3-2-4-7(8)12/h2-5H,1H3 |
InChI Key |
WYEXVGIMZFBVPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


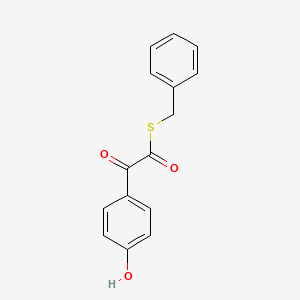
![5-[2-(Benzyloxy)phenyl]-2-pyridinamine](/img/structure/B12845748.png)
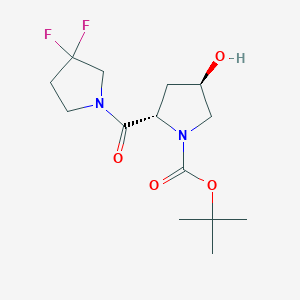
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate](/img/structure/B12845754.png)

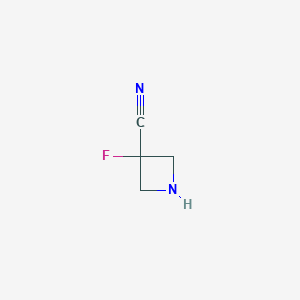
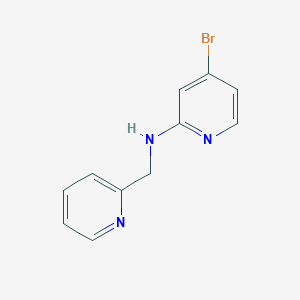


![5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12845792.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B12845798.png)

